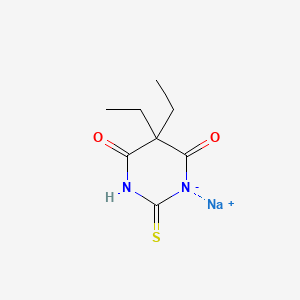
Sodium 5,5-diethyl-2-thiobarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5,5-diethyl-2-thiobarbiturate is a derivative of thiobarbituric acid, characterized by the substitution of ethyl groups at the 5th position of the barbituric acid ring. This compound is known for its significant biological and chemical properties, making it valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,5-diethyl-2-thiobarbiturate typically involves the reaction of dimethyl malonate, thiourea, and sodium methylate in methanol as the solvent. The reaction is carried out at elevated temperatures, preferably at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5,5-diethyl-2-thiobarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution. It behaves as an S-donor ligand in complexation reactions with metals such as silver (Ag) and lead (Pb) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the molecule .
Applications De Recherche Scientifique
Sodium 5,5-diethyl-2-thiobarbiturate has widespread applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a buffering agent in biochemical experiments due to its ability to stabilize pH levels.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Employed in the production of pharmaceuticals and as an analytical reagent in chemical analysis.
Mécanisme D'action
The mechanism of action of sodium 5,5-diethyl-2-thiobarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, enhancing the inhibitory effect of GABA by increasing the duration of chloride ion channel opening. This leads to prolonged neuronal inhibition, which accounts for its sedative and hypnotic effects .
Comparaison Avec Des Composés Similaires
Thiopental: Another barbiturate with similar sedative properties.
Phenobarbital: Used primarily as an anticonvulsant.
5,5-diethylbarbituric acid: A non-thio derivative with hypnotic properties.
Uniqueness: Sodium 5,5-diethyl-2-thiobarbiturate is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This sulfur atom allows it to act as an S-donor ligand, making it valuable in coordination chemistry .
Propriétés
Numéro CAS |
64038-06-8 |
|---|---|
Formule moléculaire |
C8H11N2NaO2S |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
sodium;5,5-diethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
Clé InChI |
MDXJQOMLGMACCV-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


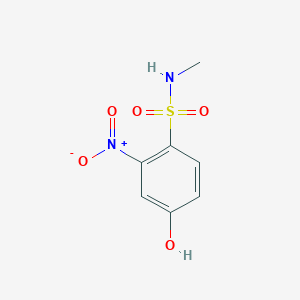
![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
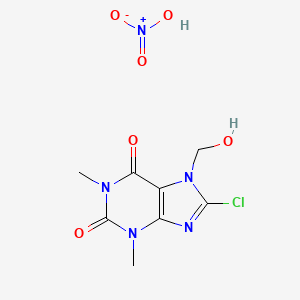
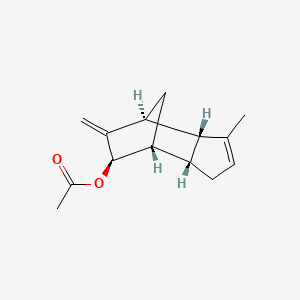

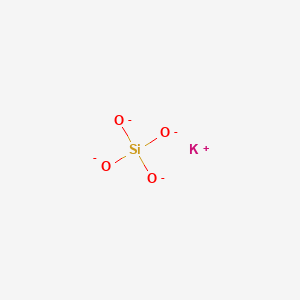
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
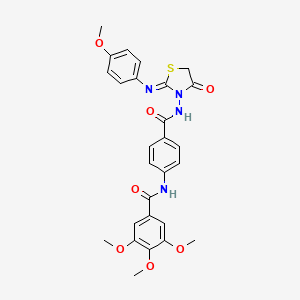
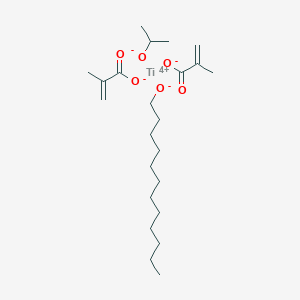
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
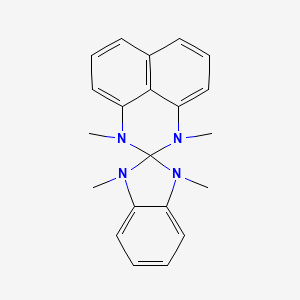
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
